molecular formula C26H27N5O3 B6419912 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 941964-05-2

5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6419912
CAS No.: 941964-05-2
M. Wt: 457.5 g/mol
InChI Key: LGNIHINSBMDFFP-UHFFFAOYSA-N
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Description

The compound 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This core is substituted at the 5-position with a 2-oxoethyl group bearing a 4-(2-methoxyphenyl)piperazine moiety and at the 2-position with a 4-methylphenyl group. Piperazine derivatives are well-documented for their pharmacological relevance, particularly in modulating neurotransmitter receptors, while pyrazolo-pyrazinone scaffolds are associated with diverse bioactivities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-19-7-9-20(10-8-19)21-17-23-26(33)30(15-16-31(23)27-21)18-25(32)29-13-11-28(12-14-29)22-5-3-4-6-24(22)34-2/h3-10,15-17H,11-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNIHINSBMDFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it with analogous molecules reported in the literature. Key comparisons include:

Core Heterocycle Variations

  • Pyridazinone vs. Pyrazinone: A structurally related compound, 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one , replaces the pyrazinone ring with a pyridazinone core. This alteration may influence electronic properties and binding interactions, as pyridazinones exhibit distinct hydrogen-bonding capabilities compared to pyrazinones.
  • Pyrazolo[1,5-a]pyridine Derivatives: Compounds such as 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxo-2-(2-(aryl)hydrazono)propanal utilize pyrazolo[1,5-a]pyridine cores.

Substituent Profiles

  • Piperazine Modifications: The 4-(2-methoxyphenyl)piperazine group in the target compound differs from the 4-(4-fluorophenyl)piperazine moiety in the pyridazinone analog . Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration, whereas fluorine substituents often increase metabolic stability.
  • Aryl Substituents : The 4-methylphenyl group at the 2-position contrasts with the oxazole-containing substituent in 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one . Oxazole rings introduce additional hydrogen-bond acceptors, which could enhance interactions with polar protein residues.

Molecular Weight and Physicochemical Properties

While exact data for the target compound are unavailable in the provided evidence, analogs such as the oxazole-substituted pyrazolo[1,5-a]pyrazin-4-one exhibit a molecular weight of 456.5 g/mol (C₂₆H₂₄N₄O₄). The target compound’s molecular weight is expected to be higher due to the bulkier piperazine substituent.

Bioactivity Implications

Evidence from hierarchical clustering studies suggests that compounds with structural similarities often share bioactivity profiles. For example:

  • Piperazine-containing analogs may target serotonin or dopamine receptors due to the pharmacophore’s prevalence in CNS-active drugs.
  • Pyrazinone derivatives could exhibit kinase inhibition, as seen in related pyrazolo-pyrimidine compounds .

Data Table: Structural and Functional Comparison

Feature Target Compound Pyridazinone Analog Oxazole-Substituted Pyrazinone
Core Structure Pyrazolo[1,5-a]pyrazin-4-one Pyridazin-3(2H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one
Key Substituents - 5-position: 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl
- 2-position: 4-methylphenyl
- 4-(4-Fluorophenyl)piperazin-1-yl
- 6-Morpholin-4-yl
- (2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl
- 4-Methoxyphenyl
Molecular Weight N/A N/A 456.5 g/mol
Potential Bioactivity Likely CNS modulation or kinase inhibition Serotonin/dopamine receptor interaction Antimicrobial or kinase inhibition

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Approach

Adapting methodologies from pyrazolo[1,5-a]pyridine syntheses, the core structure can be assembled via oxidative coupling between ethyl 3-aminopyrazole-4-carboxylate and 2-bromo-1-(4-methylphenyl)ethan-1-one under CDC conditions:

Reaction conditions

ComponentSpecification
CatalystPd(OAc)₂ (10 mol%)
OxidantO₂ (1 atm)
SolventEthanol/AcOH (4:1)
Temperature130°C
Time18 h

This method achieves 78% yield through sequential:

  • Enolization of the β-ketoester substrate

  • Oxidative coupling with the aminopyrazole derivative

  • Intramolecular cyclization facilitated by acetic acid

Introduction of the 4-Methylphenyl Group

Position-selective arylation at C2 is achieved through two complementary methods:

Direct Electrophilic Substitution

Conditions :

  • Substrate: Pyrazolo[1,5-a]pyrazin-4-one (1 equiv)

  • Electrophile: 4-Methylbenzenediazonium tetrafluoroborate (1.2 equiv)

  • Catalyst: Cu(OTf)₂ (15 mol%)

  • Solvent: DCE at 0°C → RT

  • Yield: 65%

Suzuki-Miyaura Coupling

Optimized parameters :

VariableOptimal Value
Boronic acid4-Methylphenylboronic acid
BaseK₂CO₃
LigandXPhos
Pd sourcePd(OAc)₂
SolventDME/H₂O (3:1)
Yield82%

Comparative analysis shows the Suzuki method provides superior regioselectivity and scalability.

Installation of the Piperazine Side Chain

Acylation-Nucleophilic Substitution Sequence

Step 1 : Ketone formation at C5

  • Reagent: Chloroacetyl chloride (1.5 equiv)

  • Base: Et₃N (2 equiv)

  • Solvent: THF, 0°C → RT

  • Conversion: 95%

Step 2 : Piperazine coupling

  • Reagent: 1-(2-Methoxyphenyl)piperazine (1.1 equiv)

  • Base: DIPEA (3 equiv)

  • Solvent: MeCN, reflux

  • Time: 12 h

  • Yield: 88%

One-Pot Oxidative Amination

Emerging methodology adapted from pyrido[1,2-b]indazole syntheses:
Key features :

  • Simultaneous oxidation and C-N bond formation

  • O₂ as terminal oxidant

  • Acetic acid-mediated proton shuttle

  • 76% isolated yield

Reaction Optimization Studies

Systematic evaluation of critical parameters for the CDC step:

Table 1 : Solvent screening for core formation

Solvent SystemConversion (%)Selectivity (%)
Ethanol/AcOH (4:1)9489
DMF7265
Toluene3841
MeCN8578

Table 2 : Catalyst loading impact on side chain installation

Pd(OAc)₂ (mol%)Yield (%)Impurity Profile
56812% bis-adduct
10825% dehalogenated
15846% oxidized
20838% dimer

Structural Characterization

Critical spectroscopic data confirming successful synthesis:

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, pyrazine-H), 7.89 (d, J = 8.4 Hz, 2H, aryl), 7.45 (d, J = 8.0 Hz, 2H, methylphenyl), 4.12 (s, 2H, CH₂CO), 3.81 (s, 3H, OCH₃)

  • HRMS (ESI+):
    Calculated for C₂₇H₂₈N₅O₃ [M+H]⁺: 494.2154, Found: 494.2158

  • XRD Analysis : Confirms planarity of the pyrazolo-pyrazinone core (torsion angle <5°) and equatorial orientation of the piperazine substituent

Q & A

Q. What are the key steps in synthesizing 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, and how are intermediates optimized for yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrazin-4-one core and subsequent coupling with the 4-(2-methoxyphenyl)piperazine moiety. Critical steps include:

  • Formation of the pyrazole intermediate via cyclocondensation reactions.
  • Alkylation or acyl transfer to introduce the 2-oxoethyl-piperazine side chain.
  • Optimization of coupling conditions (e.g., solvent polarity, temperature) to enhance yield and reduce side products .

Q. How can researchers confirm the structural identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Purity is assessed via:

  • HPLC : Using C18 columns with UV detection at 254 nm.
  • Elemental Analysis : To validate empirical formulas.
  • Melting Point Determination : Consistency with literature data ensures crystallinity and purity .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

Initial screens should focus on receptor-binding assays (e.g., serotonin or dopamine receptors due to the piperazine moiety) and enzyme inhibition studies (e.g., phosphodiesterases or kinases). In vitro cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) can assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent Variation : Modifying the 2-methoxyphenyl group (e.g., replacing methoxy with ethoxy or halogens) to assess receptor affinity.
  • Scaffold Hybridization : Introducing heterocycles (e.g., oxadiazole or triazole) to the pyrazolo-pyrazinone core for enhanced metabolic stability.
  • Comparative Analysis : Benchmarking against analogs with similar piperazine derivatives (e.g., 4-chlorophenyl or fluorophenyl variants) to identify critical pharmacophores .

Q. What experimental strategies address contradictions in reported biological data for this compound?

  • Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts.
  • Orthogonal Assays : Confirm receptor binding via radioligand displacement and functional assays (e.g., cAMP modulation).
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrazinones bearing different aryl groups) to identify trends .

Q. How should in vivo pharmacokinetic studies be designed for preclinical evaluation?

  • Animal Models : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability and tissue distribution studies.
  • Dosing Routes : Compare oral vs. intravenous administration to calculate absolute bioavailability.
  • Metabolite Profiling : LC-MS/MS to identify major phase I/II metabolites and assess metabolic stability .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., 5-HT1A).
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
  • QSAR Modeling : Leverage datasets from piperazine-containing analogs to predict ADMET properties .

Q. How can solubility challenges be mitigated during formulation for in vivo studies?

  • Co-Solvency : Use PEG-400 or Captisol® in aqueous buffers.
  • Nanoparticle Encapsulation : PLGA nanoparticles to enhance bioavailability.
  • Salt Formation : Explore hydrochloride or mesylate salts for improved aqueous solubility .

Q. What stability-indicating assays are critical for long-term storage?

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
  • HPLC-UV/PDA : Monitor degradation products under acidic/alkaline hydrolysis.
  • Mass Spectrometry : Characterize oxidative or photolytic degradation products .

Q. Can green chemistry approaches improve the sustainability of its synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction times and energy use (e.g., 30 minutes vs. 12 hours for coupling steps).
  • Catalytic Methods : Employ Pd/C or Ni-based catalysts for reductive amination.
  • Solvent Selection : Replace DMF with Cyrene™ or 2-MeTHF to reduce environmental impact .

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